Hexamethylphosphoramide

説明

Hexamethylphosphoramide is a clear colorless to light amber liquid with a spicy odor. (NTP, 1992)

Hexamethylphosphoric triamide is a phosphoramide. It has a role as a mutagen and an insect sterilant.

Hexamethylphosphoramide is no longer used in large quantities in the United States. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of hexamethylphosphoramide in humans. Acute animal studies have reported effects on the kidneys and lungs from oral exposure to hexamethylphosphoramide, while chronic oral studies in animals have reported an increased incidence of lung disease. An increased incidence of nasal tumors from inhalation exposure to hexamethylphosphoramide was reported in rats. EPA has not classified hexamethylphosphoramide for carcinogenicity; however, the International Agency for Research on Cancer (IARC) has classified it as a Group 2B, possible human carcinogen.

Hexamethylphosphoramide is a clear, colorless liquid with an aromatic odor that emits toxic fumes of phosphorous oxides and nitrogen oxides when heated to decomposition. Hexamethylphosphoramide is used as a stabilizer against thermal degradation in polystyrene and is used as a solvent in research laboratories. Exposure to this substance irritates the eyes, skin and respiratory-tract. Hexamethylphosphoramide is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)

A chemosterilant agent that is anticipated to be a carcinogen.

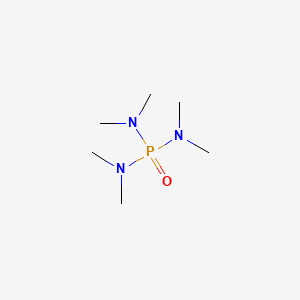

Structure

3D Structure

特性

IUPAC Name |

N-[bis(dimethylamino)phosphoryl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOIPBMMFNIUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3OP | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020694 | |

| Record name | Hexamethylphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylphosphoramide is a clear colorless to light amber liquid with a spicy odor. (NTP, 1992), Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 degrees F.]; [NIOSH], COLOURLESS MOBILE LIQUID., Clear, colorless to light amber liquid with an aromatic or mild, amine-like odor., Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 °F.] | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylphosphoric triamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

451 °F at 760 mmHg (NTP, 1992), 233 °C @ 760 MM HG, 232 °C, 451 °F | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

222 °F (NTP, 1992), NIOSH REL = lowest feasible conc. 222 °F, 105 °C, 220 °F | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylphosphoric triamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH WATER & WITH MOST ORG LIQ; IMMISCIBLE WITH HIGH-BOILING SATURATED HYDROCARBONS, Solubility in water: very good, Miscible | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.024 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.03 @ 20 °C, Relative density (water = 1): 1.03, 1.024, 1.03 | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.18 (Air= 1), Relative vapor density (air = 1): 6.18, 6.18 | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.07 mmHg at 77 °F (NTP, 1992), 0.03 [mmHg], 0.03 MM HG @ ROOM TEMP, Vapor pressure, Pa at 20 °C: 4, 0.03 mmHg | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylphosphoric triamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS, MOBILE LIQUID, Clear, colorless liquid [Note: A solid below 43 degrees F]. | |

CAS No. |

680-31-9, 630-31-9 | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylphosphoramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N',N'',N''-Hexamethylphosphorotriamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylphosphoramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric triamide, N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylphosphoric triamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42TU5843Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric triamide, hexamethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TDD59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

41 to 45 °F (NTP, 1992), FP: 5-7 °C, 7.2 °C, 43 °F | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Hexamethylphosphoramide (HMPA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexamethylphosphoramide (HMPA), a polar aprotic solvent, has found utility in a variety of chemical applications due to its exceptional solvating properties. This technical guide provides an in-depth overview of the physical properties of HMPA, detailed experimental protocols for their determination, and a visualization of its role in a common organic reaction.

Core Physical Properties of Hexamethylphosphoramide

Hexamethylphosphoramide is a colorless to light amber liquid with a mild, amine-like or spicy odor.[1] It is a combustible liquid and is miscible with water.[2][3] A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Temperature (°C) | Pressure |

| Molecular Formula | C₆H₁₈N₃OP | - | - |

| Molecular Weight | 179.20 g/mol [2] | - | - |

| Melting Point | 5-7 °C (41-45 °F) | - | - |

| Boiling Point | 230-232 °C (446-450 °F)[4][5] | 20 | 740 mmHg |

| Density | 1.03 g/mL[5][6] | 25 | - |

| Refractive Index (n_D) | 1.459[5][7] | 20 | - |

| Vapor Pressure | 0.07 mmHg[5][8] | 25 | - |

| Flash Point | 105 °C (221 °F)[9] | - | - |

| Dielectric Constant | 30.0[5][10] | 20 | - |

| Solubility in Water | Miscible | 25 | - |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the determination of the key physical properties of Hexamethylphosphoramide, based on established standards.

Melting Point Determination (Capillary Method)

The melting point of HMPA can be determined using the capillary tube method as outlined in standards such as ASTM E324.

-

Apparatus : A melting point apparatus with a heated block and a calibrated thermometer or temperature sensor, and capillary tubes.

-

Procedure :

-

A small, finely powdered sample of solidified HMPA is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a constant rate, and the temperatures at which melting begins and is complete are recorded.

-

The melting range is reported as the temperature from the initial to the final melting point.

-

Boiling Point Determination (Distillation Method)

The boiling point of HMPA can be determined by distillation, following principles outlined in standards like ISO 4626.

-

Apparatus : A distillation flask, condenser, receiving flask, calibrated thermometer, and a heating source.

-

Procedure :

-

A measured volume of HMPA is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, and the liquid is heated to a steady boil.

-

The vapor temperature is monitored, and the boiling point is recorded when the temperature stabilizes while the liquid is distilling.

-

The recorded boiling point should be corrected to standard atmospheric pressure if necessary.

-

Density Determination (Digital Density Meter)

The density of HMPA can be accurately measured using a digital density meter according to a method such as ASTM D4052.[5][11]

-

Apparatus : A calibrated digital density meter with a temperature-controlled cell.

-

Procedure :

-

The instrument is calibrated with dry air and distilled water.

-

A small sample of HMPA is injected into the measurement cell.

-

The instrument measures the oscillation period of a U-tube containing the sample, from which the density is calculated.

-

The measurement is performed at a constant, specified temperature.

-

Refractive Index Determination (Abbe Refractometer)

The refractive index of HMPA can be determined using an Abbe refractometer, following a standard procedure like ASTM D1218.[7][12]

-

Apparatus : A calibrated Abbe refractometer with a light source and a temperature-controlled prism.

-

Procedure :

-

A few drops of HMPA are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

The measurement is performed at a constant, specified temperature.

-

Vapor Pressure Determination (Isoteniscope Method)

The vapor pressure of HMPA can be measured using an isoteniscope as described in ASTM D2879.[6][13]

-

Apparatus : An isoteniscope, a pressure-measuring device (manometer), a constant-temperature bath, and a vacuum source.

-

Procedure :

-

A sample of HMPA is placed in the isoteniscope, and dissolved gases are removed by boiling the sample under vacuum.

-

The isoteniscope is placed in the constant-temperature bath, and the pressure of an inert gas is adjusted to balance the vapor pressure of the sample.

-

The vapor pressure is read from the manometer at a given temperature.

-

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point of HMPA can be determined using a Pensky-Martens closed-cup tester according to ASTM D93.[4][8]

-

Apparatus : A Pensky-Martens closed-cup flash point tester with a temperature-controlled cup, a stirrer, and an ignition source.

-

Procedure :

-

A specified volume of HMPA is placed in the test cup.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite.

-

Dielectric Constant Determination

The dielectric constant of HMPA can be measured using a capacitance-measuring instrument based on methods like ASTM D1533 for insulating liquids.[14][15]

-

Apparatus : A test cell (capacitor), a capacitance bridge, and a temperature-controlled bath.

-

Procedure :

-

The capacitance of the empty test cell is measured.

-

The test cell is filled with HMPA, and its capacitance is measured.

-

The dielectric constant is calculated as the ratio of the capacitance of the cell with HMPA to the capacitance of the empty cell.

-

Solubility Determination

The miscibility of HMPA in water can be determined by simple visual observation.

-

Apparatus : Test tubes or vials, and a vortex mixer.

-

Procedure :

-

Varying proportions of HMPA and water are mixed in test tubes.

-

The mixtures are agitated thoroughly.

-

The samples are observed for any signs of phase separation, cloudiness, or immiscibility. The absence of these indicates miscibility.

-

Role of Hexamethylphosphoramide in a Copper-Catalyzed Grignard Addition

Hexamethylphosphoramide can be used as an additive in various organic reactions to enhance reactivity and selectivity. One such application is in the copper-catalyzed 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds. The following diagram illustrates the general workflow of this reaction.

Caption: Workflow for a copper-catalyzed 1,4-addition of a Grignard reagent using HMPA as an additive.

References

- 1. atslab.com [atslab.com]

- 2. store.astm.org [store.astm.org]

- 3. Flash Point Testing - ASTM D93 - Pentyl Labs [pentyllabs.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D4052 - eralytics [eralytics.com]

- 6. store.astm.org [store.astm.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 9. scribd.com [scribd.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. img.antpedia.com [img.antpedia.com]

- 12. matestlabs.com [matestlabs.com]

- 13. ASTM D2879 - eralytics [eralytics.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. store.astm.org [store.astm.org]

A Technical Guide to Hexamethylphosphoramide (HMPA): Polarity, Dielectric Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract: Hexamethylphosphoramide (B148902) (HMPA) is a highly effective polar aprotic solvent renowned for its exceptional solvating properties and ability to accelerate a variety of chemical reactions. Its utility stems from a high dielectric constant and a significant dipole moment, which allow it to effectively solvate cations and enhance the reactivity of anions. This guide provides an in-depth analysis of HMPA's polarity and dielectric constant, presents key physicochemical data in a structured format, outlines the experimental methodology for determining its dielectric properties, and addresses the critical safety considerations associated with its use.

Introduction to Hexamethylphosphoramide (HMPA)

Hexamethylphosphoramide, with the chemical formula [(CH₃)₂N]₃PO, is an organophosphorus compound widely recognized as a superior polar aprotic solvent.[1] Its molecular structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three dimethylamino groups, resulting in a tetrahedral core.[2] The defining characteristic of HMPA is the highly polarized phosphorus-oxygen (P=O) bond, which imparts a large dipole moment and high polarity to the molecule.[2][3]

Unlike protic solvents, HMPA lacks acidic protons and cannot act as a hydrogen bond donor.[3] This combination of high polarity and aprotic nature makes it an invaluable solvent for reactions involving strong bases, nucleophiles, and organometallic reagents, particularly in pharmaceutical synthesis and polymer chemistry.[1][3] It excels at dissolving a wide range of organic compounds, polymers, gases, and inorganic salts.[1][2][4]

Physicochemical Properties of HMPA

The unique solvent capabilities of HMPA are quantified by its physical and chemical properties. These values are summarized in the table below.

| Property | Value | Temperature (°C) |

| Dielectric Constant (ε) | ~30 | 20 |

| Dipole Moment | 5.54 D | |

| Molecular Formula | C₆H₁₈N₃OP | |

| Molecular Weight | 179.20 g/mol | |

| Density | 1.03 g/cm³ | 25 |

| Boiling Point | 230-233 °C | |

| Melting Point | 7 °C | |

| Refractive Index (n²⁰/D) | 1.459 | 20 |

| Vapor Pressure | <0.1 mmHg | 25 |

| Flash Point (Closed Cup) | 105 °C |

(Data sourced from[1][5][6][7][8])

Polarity and Solvation Characteristics

HMPA's high polarity originates from the significant charge separation in the P=O bond, where the oxygen atom carries a substantial negative charge.[2] As an aprotic solvent, it lacks the ability to form hydrogen bonds with solutes. Its primary mode of solvation for ionic species involves the strong coordination of its basic oxygen atom to cations.[2][5] This selective solvation of cations leaves the corresponding anions "bare" and more nucleophilic, thereby accelerating the rates of reactions such as SN2 nucleophilic substitutions.[2][5] This effect is particularly pronounced with lithium cations, where HMPA's strong coordination helps to break up lithium base oligomers, enhancing their reactivity.[2]

Dielectric Constant

The dielectric constant (ε) is a measure of a solvent's ability to separate ions and support an electric field. HMPA possesses a high dielectric constant of approximately 30.[1][6][7] This high value contributes significantly to its ability to dissolve inorganic salts and stabilize charged intermediates in reaction mechanisms.[3] In specialty applications, such as lithium-ion battery electrolytes, the inclusion of HMPA as a cosolvent has been shown to enhance conductivity by 18-22%.[1]

Applications in Research and Development

The powerful solvating properties of HMPA make it a solvent of choice for numerous applications:

-

Organic Synthesis: It is frequently used to increase reaction rates and yields in processes involving organometallic reagents and in nucleophilic substitution reactions.[3][9] It is particularly effective for deprotonations and reactions with challenging substrates.[3]

-

Polymer Chemistry: HMPA serves as a solvent for difficult polymerizations and acts as a catalyst to improve the properties of materials like high-performance resins.[1][3]

-

Organometallic Chemistry: It is used to break up aggregates of organometallic compounds, such as butyllithium, thereby increasing their selectivity and reactivity.[2]

Experimental Methodology: Determination of Dielectric Constant

The dielectric constant of a liquid like HMPA is typically determined by measuring the capacitance of a specially designed cell. The general protocol involves comparing the capacitance of the cell when filled with the liquid to its capacitance when empty (or filled with air).

Protocol: Capacitance-Based Measurement

-

Apparatus Preparation: A dielectric cell, often consisting of two parallel plates or concentric cylinders, is cleaned, dried, and calibrated.[10][11] The cell is connected to a capacitance meter or an LC circuit.

-

Calibration (C₀): The capacitance of the empty cell (C₀) is measured. This value represents the capacitance with air (dielectric constant ≈ 1) as the dielectric medium.

-

Sample Introduction: The dielectric cell is carefully filled with high-purity HMPA, ensuring no air gaps are present between the plates.[10]

-

Sample Measurement (Cₛ): The capacitance of the cell filled with the HMPA sample (Cₛ) is measured.

-

Calculation: The static dielectric constant (ε) of the sample is calculated using the ratio of the two capacitance measurements:

-

ε = Cₛ / C₀

-

The following diagram illustrates the logical workflow for this experimental determination.

Critical Safety and Handling Considerations

Despite its utility, HMPA is a hazardous substance and requires stringent handling protocols.

-

Toxicity: HMPA is classified as a "select carcinogen" by OSHA and is reasonably anticipated to be a human carcinogen.[12][13] Chronic inhalation exposure has been shown to cause nasal tumors in rats.[12][14] It can also cause damage to the lungs and kidneys and has demonstrated reproductive effects in male animals.[12]

-

Handling: Due to its carcinogenicity, HMPA must be handled exclusively in a chemical fume hood.[12] Appropriate personal protective equipment (PPE), including impermeable gloves and splash goggles, is mandatory to prevent skin and eye contact.[9][12] Containers should be stored in secondary containment.[12]

-

Disposal: HMPA waste must be treated as hazardous and disposed of according to institutional and regulatory guidelines. It can be degraded by the action of hydrochloric acid.[2]

Alternatives to HMPA

Given the significant health risks associated with HMPA, researchers are encouraged to consider safer alternatives where possible. Common substitutes include:

-

Dimethyl Sulfoxide (DMSO): Like HMPA, DMSO is a polar aprotic solvent and a strong hydrogen bond acceptor capable of solvating cations.[2]

-

N,N'-Dimethylpropyleneurea (DMPU): A cyclic urea (B33335) that often serves as a less toxic substitute for HMPA in many reactions.[2]

-

1,3-Dimethyl-2-imidazolidinone (DMI): Another tetraalkylurea that can be used as an alternative solvent.[2]

Conclusion

Hexamethylphosphoramide is a powerful and versatile solvent whose high polarity and dielectric constant enable a wide range of synthetic transformations. Its ability to selectively solvate cations makes it particularly effective in accelerating reactions involving anionic species. However, its significant toxicity and carcinogenicity demand the utmost caution and adherence to strict safety protocols. For professionals in research and drug development, a thorough understanding of both its performance benefits and its hazards is essential for responsible and effective use. When feasible, the substitution with safer alternatives should be a primary consideration.

References

- 1. Hexamethylphosphoric Triamide (HMPA) - High-Purity Solvent for Chemical Synthesis [sincerechemicals.com]

- 2. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Chemical resistance | tesneni.cz [pokornyindustries.com]

- 5. Sixty Solvents [chem.rochester.edu]

- 6. Hexamethylphosphoramide CAS#: 680-31-9 [m.chemicalbook.com]

- 7. hexamethylphosphoramide [stenutz.eu]

- 8. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 六甲基磷酰三胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

Hexamethylphosphoramide: A Technical Guide to its Carcinogenicity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. Hexamethylphosphoramide (B148902) (HMPA) is a hazardous substance and should only be handled by trained professionals in appropriate laboratory settings.

Executive Summary

Hexamethylphosphoramide (HMPA), a potent solvent, is recognized as a significant carcinogenic and toxic agent. This technical guide provides an in-depth analysis of its hazardous properties, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity. HMPA is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 2B carcinogen, "possibly carcinogenic to humans," by the International Agency for Research on Cancer (IARC).[1][2][3][4][5] The primary carcinogenic effect observed in animal studies is the induction of nasal tumors in rats following inhalation exposure.[1][2][3][6][7] This document synthesizes key findings from pivotal studies to serve as a comprehensive resource for professionals in research and drug development.

Carcinogenicity

The carcinogenic potential of HMPA has been primarily established through inhalation studies in rats. Chronic exposure to HMPA vapor leads to the development of both benign and malignant tumors in the nasal cavity.[1][2][6][7]

Quantitative Carcinogenicity Data

The dose-response relationship between HMPA inhalation and nasal tumor incidence in Sprague-Dawley rats is well-documented. The following table summarizes the key findings from the seminal study by Lee & Trochimowicz (1982).

| Exposure Concentration (ppb) | Exposure Duration | Tumor Incidence (%) | Latency to First Tumor | Predominant Tumor Types |

| 4000 | 9 months | 83% | ~7 months | Epidermoid Carcinoma (71.9%), Adenoid Squamous Carcinoma (15%), Papilloma (8.2%) |

| 400 | 10 months | 82% | ~7 months | Epidermoid Carcinoma (71.9%), Adenoid Squamous Carcinoma (15%), Papilloma (8.2%) |

| 100 | 6-13 months | 19% (6 mo), 56% (13 mo) | ~9 months | Epidermoid Carcinoma (71.9%), Adenoid Squamous Carcinoma (15%), Papilloma (8.2%) |

| 50 | 12-24 months | 15% (12 mo), 25% (24 mo) | ~12 months | Epidermoid Carcinoma (71.9%), Adenoid Squamous Carcinoma (15%), Papilloma (8.2%) |

| 10 | 24 months | 0% | - | - |

| 0 (Control) | 24 months | 0% | - | - |

Data compiled from Lee & Trochimowicz, 1982.[6][7]

Experimental Protocol: Inhalation Carcinogenicity Study in Rats

The following protocol is a detailed summary of the methodology employed in the key inhalation carcinogenicity studies of HMPA.

Objective: To assess the carcinogenic potential of HMPA upon chronic inhalation exposure in rats.

Test System:

-

Species: Charles River-CD Sprague-Dawley rats.[7]

-

Groups: Four main exposure groups and a control group, with equal numbers of male and female rats (e.g., 120 males and 120 females per group).[6] An additional study with lower concentrations used 100 males and 100 females per group.[6]

Exposure Regimen:

-

Route: Whole-body inhalation.

-

Concentrations: 0 (control), 10, 50, 100, 400, and 4000 ppb of HMPA vapor.[6][7]

-

Duration: 6 hours per day, 5 days per week.[6]

-

Study Length: Ranged from 6 to 24 months.[6]

Endpoint Evaluation:

-

Clinical Observations: Daily monitoring for signs of toxicity.

-

Pathology: Gross necropsy and histopathological examination of all major tissues and organs, with a particular focus on the nasal cavity.

Toxicity Profile

HMPA exhibits both acute and chronic toxicity, affecting various organ systems.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity values for HMPA.

| Metric | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2525 - 2650 mg/kg | [5][8] |

| LD50 | Rabbit | Dermal | 2600 mg/kg | [5][8] |

| LD50 | Guinea pig | Oral | 1600 mg/kg | [9] |

| NOAEL (Subchronic) | Rat | Oral (gavage) | 1.2 mg/kg/day | [10] |

| LOAEL (Subchronic) | Rat | Oral (gavage) | 15 mg/kg/day | [10] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Target Organ Toxicity

-

Nasal Passages: Chronic inhalation and oral exposure in rats lead to rhinitis, degeneration of the nasal epithelium, squamous metaplasia, and dysplasia.[6][11]

-

Respiratory System: Chronic oral administration in rats has been associated with an increased incidence of lung disease, including severe bronchiectasis and bronchopneumonia.[3][6]

-

Kidneys: Acute oral exposure in animals has resulted in effects on the kidneys.[3] Repeated inhalation has caused severe degenerative changes in renal convoluted tubules in rats.[6]

-

Reproductive System: Testicular atrophy has been observed in rats at high oral doses (120 mg/kg/day).[11]

Mechanism of Carcinogenicity and Toxicity

The carcinogenicity of HMPA is believed to be mediated through its metabolic activation.

Metabolic Activation Pathway

HMPA undergoes oxidative N-demethylation by cytochrome P450 enzymes, primarily in the liver and nasal epithelium.[6][12] This process is thought to generate reactive intermediates that are responsible for its genotoxic and carcinogenic effects. One hypothesis suggests the release of formaldehyde, a known nasal carcinogen, during this metabolic process.[13] However, studies in Drosophila melanogaster suggest that multiple hydroxylations of the methyl groups are crucial for its mutagenic activity, leading to the formation of multifunctional, cross-linking agents.[14]

Genetic and Related Effects

The genotoxicity of HMPA has been demonstrated in various assays, although with some mixed results. It has shown positive results in the Drosophila melanogaster sex-linked recessive lethal assay, the mouse lymphoma assay, and in inducing sister chromatid exchange in Chinese hamster ovary cells.[10] The Ames test, however, has yielded predominantly negative results.[15] The formation of DNA adducts and cross-links by reactive metabolites is considered a key initiating event in its carcinogenicity.

Conclusion

Hexamethylphosphoramide is a potent carcinogen and toxicant, with the nasal cavity being the primary target for its carcinogenic effects following inhalation in animal models. Its toxicity extends to the respiratory, renal, and reproductive systems. The mechanism of action is linked to metabolic activation, leading to the formation of reactive intermediates that cause genotoxicity. The comprehensive data presented in this guide underscore the significant hazards associated with HMPA and the need for stringent safety protocols when handling this compound in a research or industrial setting.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Hexamethylphosphoramide (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. scilit.com [scilit.com]

- 8. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Mitogenic responses of rat nasal epithelium to hexamethylphosphoramide inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Importance of multiple hydroxylated metabolites in hexamethylphosphoramide (HMPA)-mediated mutagenesis in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selection of an in vitro carcinogenicity test for derivatives of the carcinogen hexamethylphosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexamethylphosphoramide (HMPA): A Technical Guide to Safe Handling and Storage

Introduction: Hexamethylphosphoramide (HMPA), with the formula [(CH₃)₂N]₃PO, is a highly polar, aprotic solvent utilized in organic synthesis for its exceptional ability to dissolve a wide range of organic and inorganic compounds and to accelerate reaction rates, particularly Sₙ2 reactions.[1][2][3] However, its utility is overshadowed by significant health risks. HMPA is classified as a "select carcinogen" by OSHA, is reasonably anticipated to be a human carcinogen, and exhibits mutagenic and reproductive toxicity in animal studies.[4][5] Exposure can occur through inhalation, skin absorption, or ingestion.[6] Therefore, stringent adherence to rigorous safety protocols is mandatory for all personnel handling this substance. This guide provides an in-depth overview of the essential precautions for the safe handling and storage of HMPA in a research and development environment.

Hazard Identification and Toxicology

HMPA is a hazardous substance that requires careful management in a laboratory setting.[7] It is a combustible liquid and can cause severe skin burns and eye damage.[8][9] Chronic exposure has been linked to cancer, particularly nasal tumors in animal studies, and may cause heritable genetic damage.[4][7][10]

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Hazard | H314 | Causes severe skin burns and eye damage.[8][9] |

| H340 | May cause genetic defects.[8][9] | |

| H350 | May cause cancer.[8][9] | |

| Precautionary | P201 | Obtain special instructions before use.[8] |

| P202 | Do not handle until all safety precautions have been read and understood.[8] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[8] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[8] | |

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.[8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |

| P405 | Store locked up.[8][11] |

| | P501 | Dispose of contents/ container to an approved waste disposal plant.[8] |

Table 2: Acute Toxicity Data

| Route | Species | Value |

|---|---|---|

| LD50 Oral | Rat | 2525 - 2650 mg/kg[4][8] |

| LD50 Skin | Rabbit | 2600 mg/kg[4] |

Physical and Chemical Properties

HMPA is a colorless liquid with a mild amine or aromatic odor.[7][12] It is completely miscible with water and most organic solvents.[4][13]

Table 3: Physical and Chemical Properties of HMPA

| Property | Value |

|---|---|

| CAS Number | 680-31-9[1] |

| Molecular Formula | C₆H₁₈N₃OP[8] |

| Molecular Weight | 179.20 g/mol [1][8] |

| Appearance | Colorless liquid[1][5] |

| Melting Point | 6 - 7 °C (43 - 45 °F)[4][9] |

| Boiling Point | 230 - 233 °C (446 - 451 °F)[1][4] |

| Density | 1.03 g/mL at 25 °C[1][9] |

| Vapor Pressure | 0.07 mmHg at 25 °C[4] |

| Vapor Density | 6.18 - 6.2 (air = 1.0)[4][7] |

| Flash Point | 105 - 144 °C (220 - 291 °F)[4][9] |

| Solubility | Miscible with water[4] |

Handling Protocols

Due to its carcinogenicity, all handling of HMPA must be performed with strict adherence to safety procedures to minimize any potential for exposure.[4]

Engineering Controls

-

Fume Hood: All work with HMPA must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][4][6]

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6][14]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin and eye contact.[2][6]

Table 4: Recommended Personal Protective Equipment

| Body Part | Item | Specification |

|---|---|---|

| Hands | Chemical-resistant gloves | Use appropriate impermeable gloves (e.g., nitrile).[4][6] Change gloves frequently and immediately if contaminated. |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required.[4][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |

| Body | Protective Clothing | A long-sleeved lab coat or disposable gown is required.[6][7] Full-body protective clothing may be necessary for large-scale operations or spill cleanup.[7] |

| Respiratory | Respirator | For operations outside of a fume hood or during a large spill, a half-face filter-type respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[4][7] |

Procedural Protocol for Routine Use

-

Preparation: Before handling, ensure all safety precautions have been read and understood.[8] Designate a specific area within the fume hood for HMPA work.

-

Don PPE: Put on all required PPE as detailed in Table 4.

-

Dispensing: Automatically pump or carefully pour liquid HMPA from storage containers to reaction vessels to avoid splashes and aerosols.[8][14]

-

During Reaction: Keep the reaction vessel closed and within the fume hood at all times.

-

Post-Handling: After use, thoroughly wash hands and face.[8] Immediately change any contaminated clothing.[8]

-

Decontamination: Decontaminate all work surfaces after completion of the task.

Storage Requirements

Proper storage is critical to maintain the stability of HMPA and prevent hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area.[6][7] The storage area should be locked or otherwise accessible only to authorized personnel.[8][11]

-

Containers: Keep in the original, tightly sealed containers.[6][7][8] It is recommended to store primary containers within secondary containment.[4][5]

-

Atmosphere: HMPA is air and moisture sensitive. Handle and store under an inert gas (e.g., nitrogen or argon).[8]

-

Segregation: Store away from incompatible materials.[6] Do not store near ignition sources.[7]

Table 5: Storage Incompatibilities

| Class of Substance | Examples |

|---|---|

| Strong Oxidizing Agents | Peroxides, Nitrates[4][7] |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid[4][6] |

Emergency Procedures

Spill Response Protocol

-

Evacuate: Clear the area of all personnel.[7] Move upwind from the spill.[7]

-

Alert: Notify laboratory personnel and emergency services (e.g., institutional EHS, Fire Brigade) of the spill's location and nature.[7]

-

Control Ignition Sources: Remove all sources of ignition from the area.[7]

-

Containment (Major Spills): For large spills, only trained personnel wearing full body protective clothing and SCBA should attempt cleanup.[7] Prevent the spillage from entering drains or water courses.[7]

-

Cleanup (Minor Spills):

-

Wear all required PPE, including respiratory protection.

-

Use an absorbent material, such as a spill pillow, sand, or Chemizorb®, to soak up the liquid.[4][8]

-

Carefully collect the absorbent material and contaminated debris into a suitable, clearly labeled, sealable container for hazardous waste disposal.[4]

-

-

Post-Cleanup: Ventilate and wash the spill area thoroughly after cleanup is complete.[14]

First Aid Measures

Table 6: First Aid Procedures for HMPA Exposure

| Exposure Route | First Aid Action |

|---|---|